(3Z)-3-{[(2,5-dimethylphenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione
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Overview
Description
(3Z)-3-{[(2,5-dimethylphenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a synthetic organic compound that belongs to the class of thieno[3,2-c][1,2]thiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-{[(2,5-dimethylphenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione typically involves multi-step organic reactions. The starting materials often include 2,5-dimethylaniline, 4-fluorobenzyl bromide, and thieno[3,2-c][1,2]thiazine derivatives. The reaction conditions may involve:
Condensation reactions: Using reagents like acetic anhydride or other dehydrating agents.
Cyclization reactions: Employing catalysts such as Lewis acids.
Purification: Techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Scaling up reactions: Using larger reactors and continuous flow systems.
Automation: Implementing automated synthesis and purification processes.
Quality control: Ensuring consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
Synthetic intermediates: Used in the synthesis of more complex molecules.
Biology
Enzyme inhibitors: Possible use as inhibitors of specific enzymes.
Receptor modulators: Interaction with biological receptors for therapeutic effects.
Medicine
Drug development: Exploration as a lead compound for new pharmaceuticals.
Antimicrobial agents: Potential activity against bacteria or fungi.
Industry
Material science: Use in the development of new materials with specific properties.
Agriculture: Possible applications as agrochemicals.
Mechanism of Action
The mechanism of action of (3Z)-3-{[(2,5-dimethylphenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione would depend on its specific biological target. Generally, it might involve:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with receptors: Modulating receptor function and signaling pathways.
Disrupting cellular processes: Affecting cell division, metabolism, or other critical functions.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-c][1,2]thiazine derivatives: Other compounds in this class with similar structures.
Fluorobenzyl derivatives: Compounds containing the 4-fluorobenzyl group.
Dimethylphenyl derivatives: Molecules with the 2,5-dimethylphenyl moiety.
Uniqueness
Structural features: The combination of thieno[3,2-c][1,2]thiazine, 4-fluorobenzyl, and 2,5-dimethylphenyl groups.
Biological activity: Unique interactions with biological targets compared to similar compounds.
Properties
IUPAC Name |
(3Z)-3-[(2,5-dimethylanilino)methylidene]-1-[(4-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S2/c1-14-3-4-15(2)18(11-14)24-12-20-21(26)22-19(9-10-29-22)25(30(20,27)28)13-16-5-7-17(23)8-6-16/h3-12,24H,13H2,1-2H3/b20-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYJYUHUCHXDQZ-NDENLUEZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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